molecular formula C25H22ClN5OS B11573924 6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11573924
M. Wt: 476.0 g/mol
InChI Key: JRTWOMVJVNHDIN-UHFFFAOYSA-N
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Description

6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under controlled conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or sulfuric acid, and the temperature is maintained between 80-120°C to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their cyclization and subsequent purification using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazolothiadiazines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anticonvulsant and anti-inflammatory agent .

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to the desired biological effect. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-CHLOROPHENYL)-N-(4-ETHYLPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22ClN5OS

Molecular Weight

476.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C25H22ClN5OS/c1-2-16-8-14-20(15-9-16)27-24(32)22-21(17-10-12-19(26)13-11-17)30-31-23(28-29-25(31)33-22)18-6-4-3-5-7-18/h3-15,21-22,30H,2H2,1H3,(H,27,32)

InChI Key

JRTWOMVJVNHDIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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